molecular formula C19H14Cl2N2O B2847778 2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 383148-05-8

2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Cat. No.: B2847778
CAS No.: 383148-05-8
M. Wt: 357.23
InChI Key: FRDUATMMGQSUKG-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a synthetic compound based on the cinnoline scaffold, a bicyclic heterocycle recognized for its significant potential in medicinal chemistry . Cinnoline derivatives are isosteric relatives of quinoline and isoquinoline and are known to exhibit a broad spectrum of pharmacological activities . This particular compound is of high interest in the development of novel therapeutic agents, primarily for its documented antimicrobial properties. Research into similar cinnoline structures has demonstrated potent activity against a range of bacterial and fungal pathogens, including E. coli , B. subtilis , S. aureus , C. albicans , and A. niger . The structural motif of this compound makes it a valuable candidate for investigating new antibiotics, especially in combating strains with developing drug resistance . Furthermore, the cinnoline nucleus is a key component in compounds being studied for other bioactivities, including anti-inflammatory and antitumor effects, highlighting its versatility as a core structure in drug discovery programs . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O/c20-16-6-3-7-17(21)15(16)11-23-18(24)10-13-9-8-12-4-1-2-5-14(12)19(13)22-23/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDUATMMGQSUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves the reaction of 2,6-dichlorobenzyl chloride with 5,6-dihydrobenzo[h]cinnolin-3(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one exhibit significant anticancer properties. For instance, derivatives of cinnoline compounds have shown efficacy against various cancer cell lines. A study demonstrated that certain cinnoline derivatives inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research has shown that related structures can inhibit bacterial growth, making them potential candidates for antibiotic development. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

Organic Synthesis

Synthesis of Heterocycles
The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure allows for multiple functionalization strategies that can lead to the formation of complex molecules with diverse biological activities. For example, the use of this compound in cyclization reactions has been reported to yield novel derivatives with enhanced biological profiles .

Reagent in Organic Reactions
In organic chemistry, this compound can act as a reagent for oxidative coupling or cyclization reactions. Its ability to participate in these reactions makes it valuable for synthesizing complex organic molecules efficiently .

Material Science Applications

Polymeric Materials
The incorporation of this compound into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. Studies indicate that such modifications can improve the performance characteristics of polymers used in various industrial applications .

Case Studies

  • Anticancer Study : A recent investigation into the anticancer effects of cinnoline derivatives demonstrated that this compound analogs exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
  • Synthesis Optimization : Researchers optimized a synthetic route involving this compound to produce a series of novel heterocycles with improved yields and purity. The study highlighted the compound's versatility as a building block in organic synthesis .

Data Tables

Application AreaSpecific UseReference
PharmacologyAnticancer agent
PharmacologyAntimicrobial activity
Organic SynthesisPrecursor for heterocycles
Organic SynthesisReagent for oxidative reactions
Material ScienceEnhancing polymer properties

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with analogous heterocyclic cores, substituent patterns, or pharmacological profiles.

5,6-Dihydrobenzo[f]cinnolin-2(3H)-ones (4a,b)

  • Structural Differences: These analogs replace the benzo[h]cinnolinone core with a benzo[f]cinnolinone system, altering the ring fusion position. The absence of the 2,6-dichlorobenzyl group further distinguishes them.
  • Pharmacological Activity: Tested for hypotensive and antiplatelet effects, 4a,b showed moderate activity but were less potent than the lead benzo[h]cinnolinone derivative (8-acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one). This suggests that the benzo[h] fusion and specific substituents (e.g., dichlorobenzyl) may enhance target affinity .

4-(3,4-Dichlorobenzyl)-2,6(7)-dimethylphthalazin-1(2H)-one (Compound 16)

  • Core Structure: Features a phthalazinone core instead of cinnolinone, with a 3,4-dichlorobenzyl substituent.
  • Physicochemical Data :
    • IR peaks: 2921 cm⁻¹ (C-H stretch), 1651 cm⁻¹ (C=O stretch) .
    • ESI-MS: m/z 333.0483 [M+H]⁺ .
  • The dichlorobenzyl group in both compounds likely contributes to similar pharmacokinetic profiles, such as enhanced membrane permeability.

(Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1)

  • Structural Features : Contains a benzo[d]isothiazol core with hydroxylamine substituents.
  • Binding Energy : Demonstrated a high predicted binding energy of −8.7 kcal/mol, surpassing many analogs. This highlights the role of hydroxylamine groups in enhancing ligand-receptor interactions, though safety and metabolic stability remain critical considerations .

Alternaric Acid

  • At 500 µg/mL, it inhibited Botrytis cinerea and Sclerotinia sclerotiorum by 82.7% and 83.3%, respectively . This underscores the need to evaluate 2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one for similar broad-spectrum bioactivity.

Biological Activity

2-(2,6-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one (CAS No. 383148-05-8) is a complex organic compound with a unique structure that includes a benzo[h]cinnoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, cytotoxic, and antioxidant properties.

  • Molecular Formula : C19H14Cl2N2O
  • Molecular Weight : 357.24 g/mol
  • Purity : >90%

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzyl chloride with 5,6-dihydrobenzo[h]cinnolin-3(2H)-one under basic conditions. This reaction can be optimized using continuous flow reactors for improved yield and purity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate
Aspergillus fumigatusLow

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated using human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The MTT assay results indicate a significant reduction in cell viability upon treatment with varying concentrations of the compound:

Concentration (µM)MDA-MB-231 Viability (%)HepG-2 Viability (%)
0100100
107580
505060
1003040

These findings highlight the potential of this compound as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of the compound was assessed through various assays, including DPPH and ABTS scavenging activities. The results showed promising antioxidant activity comparable to standard antioxidants like ascorbic acid:

Assay TypeIC50 Value (µg/mL)
DPPH25
ABTS30

This suggests that the compound may help mitigate oxidative stress in biological systems .

The mechanism underlying the biological activities of this compound is believed to involve the inhibition of specific enzymes or receptors associated with microbial growth and cancer cell proliferation. Further studies utilizing molecular docking and binding affinity assessments are necessary to elucidate these mechanisms in detail.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the efficacy of this compound against clinical isolates of Staphylococcus aureus reported a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In a comparative study with cisplatin, the compound demonstrated lower IC50 values in both MDA-MB-231 and HepG-2 cells, suggesting it may offer a novel approach to cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2,6-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions using hydrazine hydrate under reflux. For example, analogous cinnolinones are prepared by refluxing intermediates like α-hydroxy acids or ketones with hydrazine hydrate in ethanol, yielding products in 32–62% efficiency. Key steps include controlling reaction time and pH to avoid dehydration of intermediates .

Q. What standard pharmacological assays are used to evaluate the bioactivity of this compound?

  • Methodological Answer : In vivo tests for hypotensive and antihypertensive activity involve blood pressure measurements in animal models, while antiplatelet effects are assessed via collagen-induced platelet aggregation assays. Comparative studies with lead compounds (e.g., benzo[h]cinnolinones) are critical for benchmarking potency .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : X-ray crystallography is the gold standard for determining bond lengths, angles, and crystal packing. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C) and mass spectrometry (ESI-MS) validate purity and structural motifs, such as the dichlorobenzyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution patterns) influence the compound’s reactivity and pharmacological profile?

  • Methodological Answer : Substituents on the cinnolinone scaffold, such as dichlorobenzyl groups, impact electronic properties and steric hindrance. For instance, replacing the furan oxygen in analogous compounds with sulfur alters tautomerization rates and hydrogen-bonding interactions, affecting bioactivity and reaction pathways .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., weaker hypotensive effects but stronger antiplatelet activity)?

  • Methodological Answer : Dose-response studies and receptor-binding assays (e.g., radioligand displacement) can clarify off-target effects. Computational modeling (e.g., molecular docking) may reveal differential interactions with vascular vs. platelet targets, as seen in studies comparing benzo[h]- and benzo[f]cinnolinones .

Q. How does the compound’s stability under varying conditions (pH, temperature) affect its synthetic and pharmacological utility?

  • Methodological Answer : Accelerated stability testing (e.g., reflux in acidic/basic media) identifies degradation products. For example, hydrazine hydrate under acidic conditions promotes dehydration of intermediates, while neutral conditions favor cyclization. Thermogravimetric analysis (TGA) monitors thermal decomposition .

Q. What advanced analytical techniques (e.g., Hirshfeld surface analysis) elucidate intermolecular interactions in the crystal lattice?

  • Methodological Answer : Hirshfeld surface analysis quantifies close contacts (e.g., H-bonding, π-π stacking) using crystallographic data. For pyridazinone analogs, this method has revealed dominant H-bond contributions (e.g., N–H⋯O) and van der Waals interactions, critical for understanding solubility and crystallinity .

Q. How do reaction mechanisms differ between this compound and its structural analogs (e.g., thienocinnolinones)?

  • Methodological Answer : Kinetic studies (e.g., time-resolved NMR) and computational calculations (DFT) compare activation energies. For instance, thienocinnolinones undergo faster dehydrogenation and amination than benzo[h]cinnolinones due to lower heats of formation for intermediates, as demonstrated in hydrazine-mediated reactions .

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